An In-depth Technical Guide to the Structure Elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid
An In-depth Technical Guide to the Structure Elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid
Introduction
2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a bifunctional organic molecule featuring a phthalimide group and a sulfonic acid moiety. The phthalimide structure is a common pharmacophore in medicinal chemistry, while the sulfonic acid group imparts high water solubility and unique chemical reactivity.[1][] Accurate structural confirmation of this compound is paramount for its application in drug development and materials science, ensuring predictability in its biological activity and chemical behavior. This guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, tailored for researchers, scientists, and drug development professionals.
Strategic Approach to Structure Elucidation
A multi-technique approach is indispensable for the complete and confident structure elucidation of an organic molecule.[1] For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the molecular framework. In cases where single crystals can be obtained, X-ray crystallography offers the ultimate, unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent.[4]
-
Causality in Solvent Selection: Due to the acidic nature of the sulfonic acid proton and its potential for hydrogen exchange, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will dissolve the compound and slow down the exchange of the acidic proton, allowing for its observation.[5] Deuterium oxide (D₂O) can also be used, but the sulfonic acid proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
Ensure the sample is completely dissolved. Any suspended particles will disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.[3][6] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]
-
-
Instrumental Parameters:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~11-12 | Broad Singlet | 1H | SO₃H | The sulfonic acid proton is highly deshielded and will appear as a broad signal at a very downfield chemical shift. Its broadness is due to hydrogen bonding and potential exchange. |
| 7.80-7.95 | Multiplet | 4H | Ar-H | The four aromatic protons of the phthalimide group will appear as a complex multiplet in the aromatic region. |
| ~3.95 | Triplet | 2H | N-CH₂ | These protons are adjacent to the electron-withdrawing phthalimide nitrogen and will be deshielded. The triplet multiplicity arises from coupling to the adjacent -CH₂- group. |
| ~3.20 | Triplet | 2H | CH₂ -SO₃H | These protons are adjacent to the electron-withdrawing sulfonyl group. They will be deshielded and appear as a triplet due to coupling with the neighboring N-CH₂- group. |
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~167 | C =O | The two equivalent carbonyl carbons of the phthalimide group will appear at a downfield chemical shift. |
| ~134 | C -Ar (quaternary) | The two quaternary aromatic carbons of the phthalimide ring to which the carbonyls are attached. |
| ~131 | C H-Ar | The four aromatic CH carbons will have chemical shifts in this region. |
| ~50 | C H₂-SO₃H | This carbon is directly attached to the electron-withdrawing sulfonyl group. |
| ~38 | N-C H₂ | This carbon is attached to the nitrogen of the phthalimide group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, we expect to see characteristic absorptions for the phthalimide and sulfonic acid moieties.
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.[9][10]
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted FTIR Spectrum and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale for Assignment |
| ~3000-2500 (broad) | O-H stretch | Sulfonic Acid (-SO₃H) | The broadness is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid. |
| ~1770 and ~1710 | C=O stretch (asymmetric and symmetric) | Phthalimide | The two carbonyl groups of the imide will show two distinct stretching frequencies. |
| ~1350 and ~1175 | S=O stretch (asymmetric and symmetric) | Sulfonyl group (-SO₂) | These are strong and characteristic absorptions for the sulfonyl group. |
| ~1050 | S-O stretch | Sulfonic Acid (-SO₃H) | A strong band corresponding to the sulfur-oxygen single bond stretch. |
| ~720 | C-H bend (ortho-disubstituted benzene) | Aromatic Ring | This absorption is characteristic of the ortho-disubstitution pattern of the phthalimide ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[14]
-
Causality in Solvent Choice: These polar protic solvents facilitate the ionization process in ESI.
-
-
Instrumental Parameters:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.
-
High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and confirm the elemental composition.
-
Predicted Mass Spectrum and Interpretation
-
Molecular Formula: C₁₀H₉NO₅S
-
Molecular Weight: 255.25 g/mol []
| Ion Mode | Predicted m/z | Ion | Interpretation |
| Positive | 256.0274 | [M+H]⁺ | The protonated molecular ion. HRMS would confirm the elemental composition C₁₀H₁₀NO₅S⁺. |
| Negative | 254.0128 | [M-H]⁻ | The deprotonated molecular ion. HRMS would confirm the elemental composition C₁₀H₈NO₅S⁻. |
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) of the molecular ion would provide further structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion include:
X-ray Crystallography: The Definitive Structure
While the combination of NMR, FTIR, and MS provides compelling evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.[15]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.[16]
-
Causality in Method Selection: The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice. Slow cooling or vapor diffusion techniques can also be employed.
-
-
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.
-
The diffraction pattern is collected and used to solve and refine the crystal structure, yielding a three-dimensional model of the molecule.
-
Conclusion
The structure elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a systematic process that relies on the synergistic application of modern analytical techniques. Through the careful execution of NMR, FTIR, and mass spectrometry experiments, and the logical interpretation of the resulting data, a comprehensive and confident structural assignment can be achieved. This guide provides the foundational knowledge and practical insights for researchers to successfully characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.
References
-
Liang, X., Guo, Z., & Yu, C. (2012). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 40(10), 1523-1528. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. [Link]
-
Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. [Link]
-
University of Durham. (n.d.). How to make an NMR sample. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Sensors (Basel). (2019). Corrosion Detection by Infrared Attenuated Total Reflection Spectroscopy via Diamond-Like Carbon-Coated Silicon Wafers and Iron-Sensitive Dyes. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Covalent Metrology. (2026, January 13). Attenuated Total Reflectance (ATR-FTIR) Analysis. [Link]
-
Scribd. (n.d.). FT-IR Spectrum Table. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium. [Link]
-
Acta Crystallographica Section E. (2008). 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate. [Link]
-
ChemSrc. (n.d.). CAS 4443-24-7 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ChemSrc. (2025, August 25). CAS#:91893-72-0 | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
Molecules. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 1-(2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced reaction of N-(2-alkynyl)phenyl-α-chlorosulfonamides with hydrazines. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Mass Spectrometry Reviews. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
-
National Institute of Standards and Technology. (n.d.). Phthalimide. [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Wisconsin-Madison. (n.d.). IR Chart. [Link]
-
Master Organic Chemistry. (n.d.). IR Absorption Table. [Link]
-
Acta Crystallographica Section E. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
ResearchGate. (2014). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. [Link]
Sources
- 1. Buy 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (EVT-369914) | 4443-24-7 [evitachem.com]
- 3. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. organomation.com [organomation.com]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. compoundchem.com [compoundchem.com]
- 9. mt.com [mt.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 15. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
